molecular formula C8H10ClNS B8719612 2-Chloro-6-methylsulfanylmethyl-phenylamine CAS No. 34774-88-4

2-Chloro-6-methylsulfanylmethyl-phenylamine

Cat. No. B8719612
M. Wt: 187.69 g/mol
InChI Key: NQURKOQGRQARCN-UHFFFAOYSA-N
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Patent
US06852726B2

Procedure details

2-Chloro-phenylamine (12.76 g, 0.1 mole) and dimethyl sulfide (10 ml) were dissolved in dichloroethane (200 ml) and cooled in an ice-acetone-salt bath under a nitrogen atmosphere. N-chlorosuccinimide (14.70 g, 0.11 mole) dissolved in dichloroethane (300 ml) was slowly added via addition funnel over about 20-30 minutes. After stirring an hour beyond addition while allowing the reaction to reach room temperature, triethyl amine (30 ml) was added and the mixture was brought to reflux for 1 h and 20 minutes. The reaction was monitored by tlc (15:85 EtOAc:hexane on silica gel) which showed a single less polar product. The mixture was cooled and evaporated to dryness. The residue was taken up in methylene chloride, dry packed on silica gel, and placed onto a column of flash silica gel. The product was eluted from the column with 1:9 ethyl acetate:hexane to give 15.4 g of a homogeneous oil (82%), 2-chloro-6-methylsulfanylmethyl-phenylamine.
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[CH3:9][S:10][CH3:11].ClN1C(=O)CCC1=O.C(N(CC)CC)C>ClC(Cl)C.CCCCCC.CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:9][S:10][CH3:11])[C:3]=1[NH2:8]

Inputs

Step One
Name
Quantity
12.76 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)N
Name
Quantity
10 mL
Type
reactant
Smiles
CSC
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring an hour beyond addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-acetone-salt bath under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
was slowly added via addition funnel over about 20-30 minutes
Duration
25 (± 5) min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h and 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dry
WASH
Type
WASH
Details
The product was eluted from the column with 1:9 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)CSC)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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